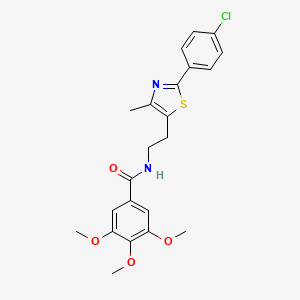

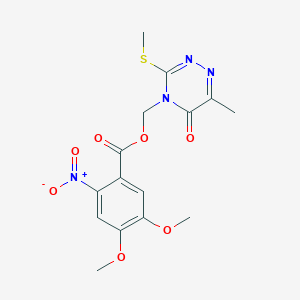

![molecular formula C16H15N3O2S2 B3015695 (2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone CAS No. 1797367-50-0](/img/structure/B3015695.png)

(2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring and an azetidine ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzothiazole ring, which is a type of heterocyclic aromatic compound, and an azetidine ring, which is a type of saturated heterocycle .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Antibiotic Properties : A study by Woulfe and Miller (1985) describes the synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, which show significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).

Antimicrobial Activities : Mohamed et al. (2012) synthesized 8-Ethoxycoumarin derivatives, which were screened for their antimicrobial activity, highlighting the potential of these compounds in addressing bacterial infections (Mohamed et al., 2012).

Catalytic Applications : Ghorbanloo and Alamooti (2017) explored the use of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).

Antitumor Agents : Research by Hayakawa et al. (2004) on derivatives of 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester showed potential as potent anti-tumor agents (Hayakawa et al., 2004).

Pharmacological Evaluation : Mistry and Desai (2006) prepared nitrogen and sulfur-containing heterocyclic compounds and evaluated their antibacterial and antifungal activities, demonstrating their significance in pharmacological research (Mistry & Desai, 2006).

Synthesis and Antimicrobial Activity : A study by Patel et al. (2011) synthesized new pyridine derivatives and evaluated their antimicrobial activity, contributing to the development of new antimicrobials (Patel et al., 2011).

Anticancer Studies : Bhole and Bhusari (2011) synthesized compounds showing inhibitory effects on a wide range of cancer cell lines, particularly leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011).

Antiproliferative Screening : Sonar et al. (2020) explored the antiproliferative effects of new thiazole compounds against breast cancer cells, contributing to cancer research (Sonar et al., 2020).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Biochemical Pathways

For example, some thiazole derivatives have been reported to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Eigenschaften

IUPAC Name |

(2-ethyl-1,3-benzothiazol-6-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-2-14-18-12-4-3-10(7-13(12)23-14)15(20)19-8-11(9-19)21-16-17-5-6-22-16/h3-7,11H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTGHSRZJIFMIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)OC4=NC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

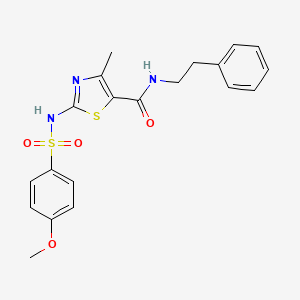

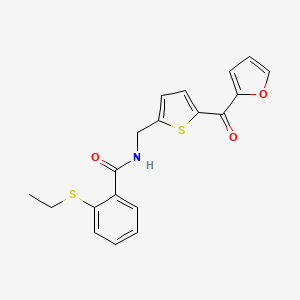

![3-({[(4-Chlorobenzoyl)oxy]imino}methyl)-2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B3015618.png)

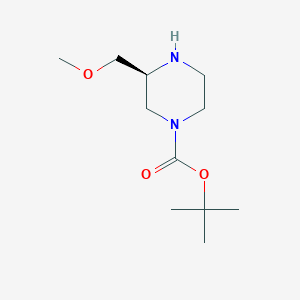

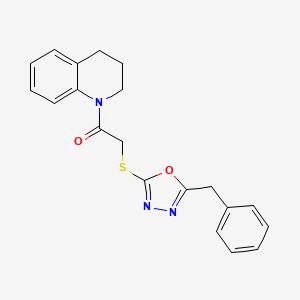

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B3015620.png)

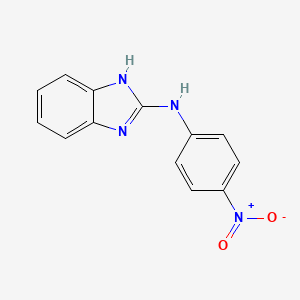

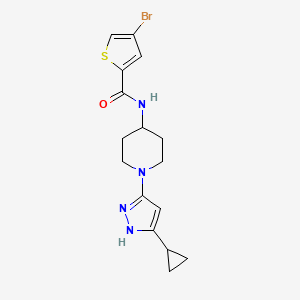

![N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3015623.png)

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3015624.png)

![N-cyclopentyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3015632.png)

![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone](/img/structure/B3015633.png)